Propan-2-yl N-[(4-aminophenyl)methyl]carbamate
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
DMMPZXOYXNXNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
-
- Isopropyl chloroformate
- 4-Aminobenzylamine
- Triethylamine (base)
- Dichloromethane (solvent)
-
- Temperature: 0-5°C
- Reaction Time: Typically several hours
-
- Combine isopropyl chloroformate and 4-aminobenzylamine in dichloromethane.
- Add triethylamine slowly to neutralize HCl.
- Stir the mixture at the specified temperature for several hours.
- Purify the product using techniques such as recrystallization or column chromatography.
Alternative Methods
An alternative method involves coupling 4-aminobenzyl alcohol with isopropyl isocyanate in the presence of catalytic HCl or Lewis acids (e.g., ZnCl₂). This method also yields the desired carbamate but requires careful control of reaction conditions to optimize yields.
Optimization of Reaction Conditions
To optimize the synthesis of this compound, several factors can be adjusted:
- Temperature: Maintaining a low temperature (0-25°C) helps control the reaction rate and minimize side reactions.
- Stoichiometry: Using a slight excess of isopropyl chloroformate (1.2-1.5 equivalents) can drive the reaction to completion.
- Purification: Techniques like column chromatography with a gradient of ethyl acetate and hexane are effective for purifying the product.
Analytical Techniques for Characterization
To confirm the purity and structural integrity of this compound, several analytical techniques are employed:
- NMR Spectroscopy: ¹H/¹³C NMR is used to confirm the carbamate linkage and aromatic/amine proton environments.
- FT-IR/Raman: These techniques identify the carbamate C=O stretch and N-H vibrations.
- X-ray Crystallography: This method resolves crystal packing and hydrogen-bonding patterns.
- HPLC-MS: Used to assess purity and molecular ion peaks.
Comparison with Similar Compounds
Carbamates vary significantly in biological activity and stability based on their substituents. For example, Propan-2-yl N-(4-methylphenyl)carbamate contains a methyl group instead of an amino group, leading to potential differences in biological activity. Phenyl Carbamate has a simpler structure and is primarily used as an insecticide.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a synthetic compound with a carbamate structure, featuring a propan-2-yl group attached to a carbamate moiety, which is linked to a 4-aminobenzyl group. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for research and potentially pharmaceutical applications. Carbamates, as a class of organic compounds, have various applications, including uses as pesticides and pharmaceuticals.
Scientific Research Applications
This compound hydrochloride is primarily used in scientific research as a versatile reagent in organic synthesis. It can also serve as a building block for developing more complex pharmaceutical compounds.
Organic Synthesis
- The compound's reactivity profile suggests potential pathways for further derivatization and functionalization in synthetic organic chemistry.
- It can undergo hydrolysis under acidic or basic conditions, leading to the release of the amine and alcohol components.
- It can participate in nucleophilic substitution reactions due to the presence of the carbamate group, which can be activated under specific conditions.
Pharmaceutical Development
- This compound hydrochloride has potential therapeutic implications that warrant further exploration in drug development contexts.
- The compound shares structural characteristics with other compounds that have potential differences in biological activity.
- Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry because of their chemical stability and capability to permeate . The carbamate motif is becoming a choice for peptide bond surrogates .
Biological Assays and Cell Culture Systems
- Due to its buffering properties, this compound hydrochloride can be employed in biological assays and cell culture systems where pH stability is crucial.
Related compounds
- Propan-2-yl N-(4-methylphenyl)carbamate Contains a methyl group instead of an amino group, leading to potential differences in biological activity.
- Phenyl Carbamate Has a simpler structure, lacking the aminobenzyl moiety, and is primarily used as an insecticide.
- Benzyl Carbamate Possesses similar functionality but with a benzyl group and is used in various organic syntheses.
Mechanism of Action
The mechanism of action of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Carbamates vary significantly in biological activity and stability based on substituents. Below is a comparative analysis of key analogs:
Table 1: Key Physicochemical and Structural Differences
*Estimated based on molecular formula (C11H16N2O2).
Key Observations :
- Lipophilicity : Halogen substituents (e.g., bromine in Propan-2-yl N-(4-bromophenyl)carbamate) increase logP, favoring lipid bilayer penetration, which is critical for pesticidal activity .
- Thermal Stability : Cyclohexene-containing carbamates (e.g., 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate) exhibit conformational disorder, influencing thermal behavior and crystallinity .
Biological Activity
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its versatile biological activities. The structural formula can be represented as follows:
This compound is characterized by an isopropyl group attached to a carbamate moiety linked to a 4-aminobenzyl group, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Carbamates have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. For example, LpxC inhibitors, which share structural similarities with carbamates, have shown potent activity against Gram-negative bacteria by disrupting lipid A biosynthesis .
- Antitumor Potential : Some carbamate derivatives have demonstrated antitumor activity through inhibition of key metabolic pathways in cancer cells. Specifically, inhibitors of IMP dehydrogenase (IMPDH), a target in cancer therapy, have shown promise in preclinical studies for various malignancies . The modulation of nucleotide synthesis through such pathways may also apply to this compound.
- Enzyme Inhibition : The ability of carbamates to act as enzyme inhibitors is well-documented. They can form stable complexes with target enzymes, thereby altering their activity. For instance, the interaction of carbamates with serine hydrolases has been extensively studied, revealing insights into their mechanism of action and potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of lipid A biosynthesis | |
| Antitumor | IMPDH inhibition leading to nucleotide depletion | |
| Enzyme Inhibition | Interaction with serine hydrolases |
Case Study: Antimicrobial Efficacy
A study investigating novel LpxC inhibitors reported that compounds similar to this compound exhibited significant antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa. The compounds were shown to bind effectively to the LpxC enzyme, leading to decreased bacterial viability in vitro .
Case Study: Antitumor Activity
In a clinical trial involving IMPDH inhibitors, patients treated with these compounds exhibited reduced tumor growth rates and improved overall survival compared to control groups. The study highlighted the importance of evaluating biomarkers such as nucleolar stress responses and p53 activation as indicators of treatment efficacy .
Q & A
Q. What are the recommended synthetic routes for Propan-2-yl N-[(4-aminophenyl)methyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting isopropyl chloroformate with 4-aminobenzylamine in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. A base like triethylamine is used to scavenge HCl generated during the reaction . Alternatively, coupling 4-aminobenzyl alcohol with isopropyl isocyanate in the presence of catalytic HCl or Lewis acids (e.g., ZnCl₂) can yield the carbamate . Optimize yields by controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing this carbamate’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the carbamate linkage (δ ~155–160 ppm for carbonyl carbon) and aromatic/amine proton environments .
- FT-IR/Raman : Identify the carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) for solid-state confirmation .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
Q. How can researchers mitigate byproduct formation during synthesis?
Methodological Answer: Byproducts often arise from incomplete amine protection or hydrolysis of the carbamate group. Strategies include:
- Using anhydrous solvents and inert gas purging to prevent moisture .
- Employing excess isopropyl chloroformate (1.2–1.5 eq) to drive the reaction to completion .
- Purifying intermediates (e.g., 4-aminobenzylamine) via recrystallization before coupling .
Advanced Research Questions
Q. What experimental approaches are used to study this carbamate’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) and monitor activity loss over time to infer covalent inhibition .
- Mass Spectrometry : Detect enzyme-carbamate adducts (e.g., via tryptic digest and LC-MS/MS) to identify modified active-site residues .
- Crystallography : Co-crystallize the carbamate with target enzymes (e.g., acetylcholinesterase) to visualize binding modes .
Q. How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites, focusing on hydrogen bonds between the carbamate group and catalytic residues (e.g., serine in hydrolases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-donating NH₂ vs. halogenated analogs) on inhibitory potency using datasets from structural analogs .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values from PubChem and independent studies to identify outliers caused by assay variability (e.g., pH, temperature) .
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., replacing NH₂ with NO₂ or Cl) to isolate electronic/steric effects .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence) and cellular (e.g., cytotoxicity) endpoints .
Q. What strategies are recommended for designing stable carbamate analogs with enhanced bioavailability?
Methodological Answer:
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve solubility and control release .
- Stability Testing : Incubate analogs in PBS (pH 7.4) and human plasma at 37°C, monitoring degradation via HPLC to identify hydrolytically resistant variants .
- LogP Optimization : Adjust lipophilicity using ClogP calculators to balance membrane permeability and aqueous solubility .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer:
- pH Stability Profiling : Incubate the carbamate in buffers (pH 2–10) and quantify decomposition products (e.g., 4-aminobenzyl alcohol) via HPLC. Optimal stability is typically observed at pH 5–7 .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>150°C) and store samples at –20°C in desiccated conditions .
- Light Sensitivity : Conduct UV-visible spectroscopy to assess photodegradation; use amber vials for light-sensitive samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
